molecular formula C19H20F2N2O2 B2865734 N-(2,4-difluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034522-21-7

N-(2,4-difluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No. B2865734
CAS RN: 2034522-21-7
M. Wt: 346.378
InChI Key: JDIDJFBOMFQWIP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as ML277, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. ML277 was developed as a selective activator of the KCNQ1 potassium channel, which is important for regulating the electrical activity of cells in the heart, among other organs.

Scientific Research Applications

Antipathogenic Activity and Antibiofilm Properties

Research on thiourea derivatives including those with fluorine, bromide, and chlorine substituents, like N-(2,4-difluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide, has shown significant antipathogenic activities, particularly against strains capable of biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. These studies suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is crucial for pharmaceutical and agrochemical industries. Studies involving the rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, utilizing similar benzamide derivatives as directing groups, demonstrate the compound's relevance in creating fluorinated molecules. These processes highlight innovative approaches to constructing complex molecular architectures essential for drug development and agricultural chemicals (Wu et al., 2017).

Neuroinflammation Imaging Agents

In the pursuit of imaging neuroinflammation, carbon-11-labeled sEH/PDE4 dual inhibitors have been synthesized for potential PET tracers. These studies, focusing on derivatives of benzamide compounds, underscore the compound's potential role in diagnosing and researching neurological diseases by enabling the visualization of neuroinflammatory processes (Jia et al., 2019).

Fluorescence Probes for ROS Detection

Developing novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS) in biological systems is another application area. The synthesis of compounds that respond to hROS with increased fluorescence offers tools for studying oxidative stress and its biological implications, potentially including derivatives of benzamides as core components of these probes (Setsukinai et al., 2003).

Advanced Fluorescent-Tagged Scale Inhibitors

In the field of polymer science, the synthesis of fluorescent-tagged polyacrylate-based scale inhibitors demonstrates the versatility of benzamide derivatives. These compounds, which include fluorescence for easy monitoring and evaluation, suggest the chemical's applicability in water treatment and industrial processes by preventing scale formation with traceable and efficient methods (Popov et al., 2017).

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c1-25-16-8-10-23(11-9-16)15-5-2-13(3-6-15)19(24)22-18-7-4-14(20)12-17(18)21/h2-7,12,16H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIDJFBOMFQWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide

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